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Compound of Interest

Compound Name:
3-Chloro-6-(4-iodo-1H-pyrazol-1-

yl)pyridazine

CAS No.: 957035-36-8

Cat. No.: B1361738

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative of Pyrazolyl-
Pyridazines
The fusion of pyrazole and pyridazine rings creates a heterocyclic scaffold of significant interest

in medicinal chemistry and materials science. Pyridazine derivatives are known to possess a

wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and

antihypertensive properties.[1] The attachment of a pyrazole moiety, another pharmacologically

privileged heterocycle, often enhances or modulates this activity, leading to novel drug

candidates. For instance, the celecoxib template, a known COX-2 inhibitor, has been modified

by replacing an aryl group with pyridazine to explore new anti-inflammatory agents.[2]

Given their therapeutic potential, the unambiguous structural confirmation and elucidation of

the physicochemical properties of newly synthesized substituted pyrazolyl-pyridazines are
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paramount. Spectroscopic techniques are the cornerstone of this characterization process. This

guide provides a comparative analysis of the primary spectroscopic methods, offering not just

procedural details but the underlying scientific rationale for experimental choices, empowering

researchers to conduct robust and self-validating characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of

organic molecules, providing precise information about the molecular skeleton and the

chemical environment of individual atoms. For pyrazolyl-pyridazines, ¹H, ¹³C, and increasingly

¹⁵N NMR are indispensable.[3]

Expertise & Experience: Decoding the Spectra
The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic

effects of substituents on the heterocyclic rings.

¹H NMR: Protons on the pyridazine and pyrazole rings typically resonate in the aromatic

region (approx. 7.0-9.0 ppm). Electron-withdrawing groups (e.g., -Cl, -CF₃) will generally shift

attached and nearby protons downfield (to higher ppm values), while electron-donating

groups (e.g., -OCH₃, -CH₃) cause an upfield shift. The coupling constants (J) between

adjacent protons are critical for determining the substitution pattern on the rings.[2][4]

¹³C NMR: The carbon signals provide a map of the carbon framework. The carbons directly

attached to nitrogen atoms are typically deshielded and appear further downfield. Substituent

effects mirror those seen in ¹H NMR, providing complementary evidence for the proposed

structure.[5][6]

2D NMR Techniques: For complex substitution patterns or regioisomeric products, 1D

spectra can be ambiguous.[2] Two-dimensional techniques are essential for conclusive

assignments:

COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks,

confirming which protons are adjacent.
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HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence):

Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for connecting the pyrazole and

pyridazine rings and assigning quaternary carbons.

Experimental Protocol: Acquiring High-Quality NMR
Data
A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation: Dissolve ~5-10 mg of the purified pyrazolyl-pyridazine derivative in ~0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability

to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g.,

N-H).[1][2]

Solvent Selection: The choice of solvent can influence chemical shifts. Ensure consistency

when comparing data across a series of compounds.

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for

referencing the chemical shifts to 0.00 ppm.

Data Acquisition: Acquire a standard ¹H spectrum first. Based on this, set the spectral width

for the ¹³C spectrum. Proceed to acquire 2D spectra (COSY, HSQC, HMBC) as needed for

full structural assignment.[3]

Data Presentation: Comparative NMR Chemical Shifts
The following table summarizes typical chemical shift ranges and the expected influence of

substituents.
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Position
Typical ¹H δ

(ppm)[2][4][5]
Typical ¹³C δ

(ppm)[5][6]

Effect of

Electron-

Withdrawing

Group (EWG)

Effect of

Electron-

Donating Group

(EDG)

Pyridazine-H 7.1 - 8.4 125 - 160
Downfield Shift

(Higher δ)

Upfield Shift

(Lower δ)

Pyrazole-H 6.6 - 8.0 108 - 152
Downfield Shift

(Higher δ)

Upfield Shift

(Lower δ)

Substituent (e.g.,

-OCH₃)
~3.8 ~55 N/A N/A

Substituent (e.g.,

-CH₃)
~2.4 ~21 N/A N/A

Visualization: NMR Structural Elucidation Workflow
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Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Insights
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Mass spectrometry is a destructive analytical technique that provides critical information on the

molecular weight and elemental composition of a compound. It is also instrumental in deducing

structural features through the analysis of fragmentation patterns.

Expertise & Experience: Ionization and Fragmentation
Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique ideal for

generating protonated molecules ([M+H]⁺) with minimal fragmentation, making it the method

of choice for accurate molecular weight determination.[1][5] Electron Ionization (EI) is a

higher-energy technique that induces extensive fragmentation, providing a characteristic

"fingerprint" for a molecule and offering clues to its structure.[7]

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is essential for confirming the

elemental formula of a new compound. It measures the mass-to-charge ratio (m/z) to four or

more decimal places, allowing for the calculation of a unique elemental composition.[5]

Fragmentation Patterns: The fragmentation of pyrazolyl-pyridazines is complex. Common

fragmentation events include cleavage of the pyridazine or pyrazole ring and the loss of

substituents.[8] Tandem MS (MS/MS) experiments can isolate a parent ion and fragment it

further to establish fragmentation pathways, which can help distinguish between isomers.[7]

[8]

Experimental Protocol: Sample Submission for ESI-
HRMS

Purity is Paramount: Ensure the sample is of high purity (as determined by NMR or LC) to

avoid ambiguous results.

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent

(e.g., methanol, acetonitrile).

Submission: Provide the sample to the mass spectrometry facility along with the expected

molecular formula and structure. This information helps the analyst to quickly identify the

correct ion and confirm the result.

Data Presentation: Expected Ions and Fragments
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Hypothetical

Compound
Formula

Expected [M+H]⁺

(Monoisotopic)

Potential Fragment

Ions[8]

1-(pyridazin-3-yl)-3-

phenyl-1H-pyrazole
C₁₃H₁₀N₄ 223.0978

m/z 143 (loss of

phenyl), m/z 116, m/z

77 (phenyl)

1-(6-chloropyridazin-

3-yl)-3-phenyl-1H-

pyrazole

C₁₃H₉ClN₄ 257.0589
m/z 222 (loss of Cl),

m/z 178, m/z 116

Visualization: General Fragmentation Pathway
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Caption: Common fragmentation pathways in MS analysis.

UV-Visible and Fluorescence Spectroscopy: Probing
Electronic Properties
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and

photophysical properties of conjugated systems like pyrazolyl-pyridazines. These techniques

are particularly valuable in the context of developing materials for applications such as OLEDs

or fluorescent biological probes.[9][10]
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Expertise & Experience: Electronic Transitions and
Photoluminescence

UV-Vis Absorption: These compounds typically exhibit strong absorption bands in the UV

region (250-350 nm) corresponding to π→π* and n→π* electronic transitions within the

aromatic system.[9] The position of the maximum absorption (λ_max) is sensitive to both the

electronic nature of substituents and the polarity of the solvent. Coordination with metal ions

can also significantly shift these absorption bands.[9][11]

Fluorescence: Not all pyrazolyl-pyridazines are fluorescent, but certain substitution patterns

or complexation with metals like Indium(III) can induce or enhance luminescence.[9] Key

parameters include the excitation (λ_ex) and emission (λ_em) wavelengths, the Stokes shift

(difference between λ_em and λ_ex), and the fluorescence quantum yield. The emission

color can range from blue to green depending on the molecular structure.[9] Solvent polarity

can also influence emission wavelengths.[12]

Experimental Protocol: Acquiring Photophysical Data
Solvent Selection: Use spectroscopic grade solvents. Record spectra in a range of solvents

with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol) to assess

solvatochromic effects.

Concentration: Prepare dilute solutions (micromolar range, e.g., 1x10⁻⁵ to 1x10⁻⁶ M) to

ensure the absorbance is within the linear range of the spectrophotometer (< 1.0) and to

avoid inner filter effects in fluorescence measurements.[13]

UV-Vis Measurement: Record the absorption spectrum against a solvent blank. Identify the

λ_max values.

Fluorescence Measurement: Set the excitation wavelength to a major absorption peak

(λ_max). Scan the emission spectrum over a longer wavelength range. Record both

excitation and emission spectra to confirm the purity of the emissive species.[13]

Data Presentation: Comparative Photophysical Data
The following data is for Indium(III) complexes with substituted (1H-pyrazol-1-yl)pyridazines.[9]
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Compound Solvent λ_abs (nm) λ_em (nm)
Emission

Color

Key

Transition

Type

[In(LH)

(H₂O)Cl₃]
Solid State 258, 286

375 (ex: 340

nm)
Blue

Intraligand

Charge

Transfer

(ILCT)

[In(LH)

(H₂O)Cl₃]
Solid State 258, 286

500-510 (ex:

420 nm)
Green

Intraligand

Charge

Transfer

(ILCT)

[In(LMe)₂Cl₂]

[InCl₄]
Solid State 261, 309

375 (ex: 340

nm)
Blue

Mixed LL'CT

and ILCT

[In(LMe)₂Cl₂]

[InCl₄]
Solid State 261, 309

500-510 (ex:

420 nm)
Green

Mixed LL'CT

and ILCT

LH = 3-chloro-6-(1H-pyrazol-1-yl)pyridazine; LMe = 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-

yl)pyridazine

Visualization: Jablonski Diagram for Photoluminescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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